molecular formula C10H13N5 B2571153 [(1-Benzyl-1h-1,2,3,4-tetrazol-5-yl)methyl](methyl)amine CAS No. 1250980-13-2

[(1-Benzyl-1h-1,2,3,4-tetrazol-5-yl)methyl](methyl)amine

Cat. No.: B2571153
CAS No.: 1250980-13-2
M. Wt: 203.249
InChI Key: GDQRZUXAKVDDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzyl-1h-1,2,3,4-tetrazol-5-yl)methylamine is a compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a benzyl group attached to the tetrazole ring, which is further connected to a methylamine group. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-1h-1,2,3,4-tetrazol-5-yl)methylamine can be achieved through a multi-step process involving the formation of the tetrazole ring followed by the introduction of the benzyl and methylamine groups. One common method involves the cycloaddition reaction between an azide and a nitrile to form the tetrazole ring. This reaction is typically carried out under mild conditions using a copper(I) catalyst in the presence of a base .

Industrial Production Methods

Industrial production of tetrazole derivatives often involves the use of high-throughput synthesis techniques to optimize yield and purity. The use of continuous flow reactors and automated synthesis platforms allows for the efficient production of large quantities of the compound. Additionally, green chemistry approaches, such as the use of water as a solvent and the avoidance of toxic reagents, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-1h-1,2,3,4-tetrazol-5-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized tetrazole derivatives .

Scientific Research Applications

(1-Benzyl-1h-1,2,3,4-tetrazol-5-yl)methylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyl-1h-1,2,3,4-tetrazol-5-yl)methylamine is unique due to its specific combination of a benzyl group, a tetrazole ring, and a methylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(1-benzyltetrazol-5-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-11-7-10-12-13-14-15(10)8-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQRZUXAKVDDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=NN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250980-13-2
Record name [(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.